MK-1496, developed by Merck Sharp & Dohme Corp., is a selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell division. This compound has been investigated primarily for its potential in treating various types of cancer, particularly those characterized by aberrant mitotic processes. MK-1496 operates by inducing G2/M cell cycle arrest, leading to apoptosis in tumor cells. The compound has undergone clinical trials, including a Phase I trial for advanced solid tumors, which was completed in 2009.
MK-1496 is classified as an antimitotic agent, specifically targeting PLK1, which plays a vital role in the regulation of mitosis. The compound is identified by its CAS number 1037254-47-9 and has been documented in various scientific publications discussing its synthesis, mechanism of action, and clinical applications .
The synthesis of MK-1496 involves several steps that typically include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic pathways are proprietary, it is known that the process utilizes techniques such as:
The successful synthesis of MK-1496 requires careful control of reaction conditions to ensure high yields and purity.
MK-1496’s molecular structure is characterized by a unique arrangement that allows for its selective binding to PLK1. The structure includes:
The three-dimensional conformation facilitates interaction with the active site of PLK1, inhibiting its kinase activity effectively.
MK-1496 functions primarily through competitive inhibition of PLK1. This involves:
The inhibition leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic pathways.
The mechanism of action for MK-1496 revolves around its role as an ATP-competitive inhibitor of PLK1. Upon binding:
This mechanism highlights the potential for MK-1496 in cancer therapies where PLK1 is overexpressed or aberrantly activated .
MK-1496 exhibits specific physical and chemical properties that are crucial for its functionality:
These properties influence both the formulation for clinical use and the pharmacokinetics during treatment .
MK-1496 has been primarily explored for its therapeutic applications in oncology:
The ongoing research into MK-1496 aims to elucidate its full therapeutic potential and optimize its use in clinical settings .
MK-1496 is a selective ATP-competitive inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase essential for mitotic progression in rapidly dividing cancer cells. PLK1 regulates centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Its overexpression in malignancies like non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and glioblastoma correlates with poor prognosis and advanced disease stages [2] [5]. By inhibiting PLK1, MK-1496 disrupts the G2/M transition, leading to mitotic arrest and apoptosis. Preclinical studies confirm that PLK1 depletion induces a distinct "Polo arrest" phenotype characterized by aberrant monopolar spindles and phospho-histone H3 accumulation, selectively targeting tumor cells while sparing normal cells [1] [3].
Table 1: PLK1 Overexpression in Human Cancers
Cancer Type | Overexpression Frequency | Clinical Correlation |
---|---|---|
NSCLC (Adenocarcinoma) | 55-92% | Advanced stage, lymph node metastasis |
Squamous Cell NSCLC | 55% | Inferior survival, larger tumor size |
Acute Myeloid Leukemia | 60-75% | Reduced overall survival |
Colorectal Carcinoma | 80% | Metastatic potential |
MK-1496 (C₁₄H₂₄N₂O; molecular weight: 236.36 g/mol) is a small molecule featuring a stereospecific aralkylamine structure. The (1S,1'S) configuration enables optimal interaction with PLK1's ATP-binding pocket. Key binding residues include Leu59, Cys67, and Lys82 in the catalytic domain. Hydrogen bonding occurs between MK-1496’s hydroxyl group and the hinge region residue Cys67, while its tertiary-butyl group engages in hydrophobic interactions with Leu59. The chiral center at the 1-aminoethylphenyl moiety ensures selective docking, avoiding inactive conformations [1] [8].
Table 2: Key Structural Interactions of MK-1496 with PLK1
MK-1496 Group | PLK1 Residue | Interaction Type | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
Hydroxyl | Cys67 | Hydrogen bond | -3.2 |
Tertiary-butylamine | Leu59 | Hydrophobic | -1.8 |
Aminoethylphenyl | Lys82 | Van der Waals | -1.5 |
Ethanolamine linker | Asp194 | Electrostatic | -2.0 |
MK-1496 belongs to a class of dihydropteridinone-derived PLK1 inhibitors but exhibits distinct pharmacodynamic properties compared to clinical analogs:
Table 3: Selectivity Profiles of PLK1 Inhibitors
Compound | PLK1 IC₅₀ (nM) | PLK2 IC₅₀ (nM) | PLK3 IC₅₀ (nM) | Key Off-Targets |
---|---|---|---|---|
MK-1496 | 4.6 | >100 | >100 | None reported |
Volasertib | 0.87 | 5 | 56 | BRD4 (300 nM) |
BI 2536 | 0.83 | 3.5 | 9.0 | Aurora A (25 nM) |
MK-1496 triggers G2/M arrest by inhibiting PLK1-mediated phosphorylation of cyclin B1 and CDC25C, preventing nuclear translocation of cyclin B1-CDK1 complexes. This stalls cells in prometaphase with 4N DNA content, evidenced by elevated phospho-histone H3 [1] [5]. Prolonged arrest activates intrinsic apoptosis via:
Resistance mechanisms include PLK1 ATP-binding domain mutations (e.g., T210M) and MDR1 upregulation, which effluxes MK-1496 from cells. Combining MK-1496 with PI3K inhibitors or azacitidine synergistically enhances apoptosis by suppressing compensatory survival pathways [6].
Table 4: Downstream Biomarkers of MK-1497 Activity
Process | Key Biomarker | Change | Functional Outcome |
---|---|---|---|
Cell Cycle Arrest | Phospho-histone H3 | ↑ 5.8-fold | Prometaphase arrest |
Wee1 degradation | Inhibited | G2/M checkpoint activation | |
Apoptosis | Caspase-3 cleavage | ↑ 3.2-fold | DNA fragmentation |
Bcl-2/Bax ratio | ↓ 70% | Mitochondrial permeabilization | |
Resistance | MDR1/P-gp expression | ↑ in resistant clones | Reduced intracellular drug levels |
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7